(S)-(4-(sec-Butyl)phenyl)methanamine
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Overview
Description
(S)-(4-(sec-Butyl)phenyl)methanamine is an organic compound with the molecular formula C11H17N. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(sec-Butyl)phenyl)methanamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the catalytic hydrogenation of (S)-(4-(sec-Butyl)phenyl)nitrobenzene using a palladium catalyst under hydrogen gas. Another method involves the reductive amination of (S)-(4-(sec-Butyl)phenyl)acetone with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process typically involves the use of high-pressure hydrogenation or reductive amination techniques, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-(4-(sec-Butyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
(S)-(4-(sec-Butyl)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (S)-(4-(sec-Butyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
®-(4-(sec-Butyl)phenyl)methanamine: The enantiomer of (S)-(4-(sec-Butyl)phenyl)methanamine, with similar chemical properties but different biological activities due to its opposite chirality.
(4-(sec-Butyl)phenyl)methanol: A related compound with a hydroxyl group instead of an amine group, used in different synthetic applications.
(4-(sec-Butyl)phenyl)acetic acid: Another related compound with a carboxylic acid group, used in the synthesis of various derivatives.
Uniqueness
This compound is unique due to its chiral nature, which allows for specific interactions in asymmetric synthesis and biological systems. Its ability to act as a chiral building block makes it valuable in the development of enantiomerically pure compounds, which are crucial in pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C11H17N |
---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
[4-[(2S)-butan-2-yl]phenyl]methanamine |
InChI |
InChI=1S/C11H17N/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-7,9H,3,8,12H2,1-2H3/t9-/m0/s1 |
InChI Key |
XFIMXGNMAFZZRU-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@H](C)C1=CC=C(C=C1)CN |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)CN |
Origin of Product |
United States |
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